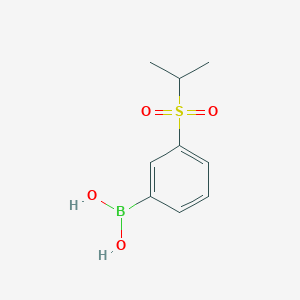

3-(Isopropanesulfonyl)phenylboronic acid

Description

3-(Isopropanesulfonyl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with an isopropanesulfonyl group (-SO₂-iPr) at the 3-position and a boronic acid (-B(OH)₂) group. This compound is notable for its electron-withdrawing sulfonyl substituent, which modulates its electronic and steric properties.

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing, and biomedical applications due to their ability to form reversible covalent bonds with diols and other nucleophiles . The isopropanesulfonyl group in this compound may enhance stability and alter solubility compared to simpler phenylboronic acids.

Properties

IUPAC Name |

(3-propan-2-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXSDARQWGOCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by alkylation with isopropyl halides under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of 3-(Isopropanesulfonyl)phenylboronic acid may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropanesulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Sulfides.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 3-(Isopropanesulfonyl)phenylboronic acid is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and diagnostic tools. They are also explored for their potential as enzyme inhibitors and in drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable complexes with diols makes it valuable in the development of separation and purification technologies .

Mechanism of Action

The mechanism of action of 3-(Isopropanesulfonyl)phenylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The isopropanesulfonyl group can influence the reactivity and selectivity of the compound by providing steric and electronic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 3-(Isopropanesulfonyl)phenylboronic acid include:

Key Observations :

- Electronic Effects : The sulfonyl group in this compound is strongly electron-withdrawing, lowering the pKa of the boronic acid and increasing its reactivity toward diols compared to unsubstituted phenylboronic acid .

- Steric Effects : The bulky isopropylsulfonyl group may hinder interactions in sterically sensitive applications, such as enzyme binding or catalytic sites, compared to smaller substituents like -Br or -COOH .

- Solubility : Sulfonyl groups generally improve water solubility, but the hydrophobic isopropyl chain may counterbalance this, resulting in moderate solubility compared to carboxylated derivatives .

Application-Specific Performance

Drug Delivery Systems

- In dendrimer-based delivery systems, analogs like 3-(bromomethyl)phenylboronic acid (P6) and 2-(bromomethyl)phenylboronic acid (P7) showed divergent efficiencies. P6 achieved 80% protein delivery efficiency, while P7 (ortho-substituted) performed poorly (<10%), highlighting the critical role of substituent position .

- The sulfonyl group in this compound could enhance stability in physiological environments, making it suitable for prolonged drug release compared to acid-labile derivatives like 4-carboxyphenylboronic acid .

Sensing and Catalysis

- Fluorinated analogs (e.g., 3-fluorophenylboronic acid) exhibit altered binding kinetics for diols due to electron-withdrawing effects, a trait shared with sulfonyl-substituted derivatives .

Physical and Chemical Properties

Notes:

- The estimated pKa of this compound is lower than phenylboronic acid due to the electron-withdrawing sulfonyl group, enhancing its diol-binding capacity at physiological pH .

- Limited thermal stability data exist, but sulfonyl groups generally improve thermal resistance compared to halogenated analogs .

Biological Activity

3-(Isopropanesulfonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- IUPAC Name : this compound

- Molecular Formula : C10H13B O4S

- Molecular Weight : 240.09 g/mol

The biological activity of boronic acids, including this compound, largely stems from their ability to interact with biomolecules such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways. For instance, boronic acids can form reversible covalent bonds with diols in glycoproteins, influencing cellular signaling and metabolic processes .

Anticancer Activity

Research has demonstrated that phenylboronic acids can exhibit significant anticancer properties. A study comparing the effects of phenylboronic acid (PBA) on various cancer cell lines indicated that PBA effectively inhibited the migration and proliferation of prostate and breast cancer cells without affecting non-tumorigenic cells . This selective action suggests a potential for developing targeted cancer therapies.

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. Their ability to disrupt bacterial cell wall synthesis and inhibit viral replication makes them candidates for further investigation in infectious disease treatments .

Case Studies and Research Findings

- Anticancer Efficacy : A study reported that treatment with PBA significantly inhibited the migration of prostate cancer cell lines at concentrations as low as 1 µM, indicating its potential as a therapeutic agent in cancer treatment .

- Combination Therapies : In clinical trials, boronic acids have been tested in combination with established chemotherapeutics like bortezomib to enhance efficacy against resistant cancer types. For example, a combination therapy study found that adding bortezomib improved outcomes in patients with aggressive lymphomas .

- Mechanistic Insights : Research has shown that phenylboronic acid derivatives can selectively target cancer cell migration pathways by modulating the activity of specific enzymes involved in cell motility and adhesion .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Concentration Range | Reference |

|---|---|---|---|

| Anticancer | High | 1 µM - 100 µM | |

| Antibacterial | Moderate | Varies | |

| Antiviral | Under Investigation | Varies |

Table 2: Clinical Trials Involving Boronic Acids

| Study Title | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib | Overcome drug resistance in lymphomas | Phase 1 | Completed |

| Ixazomib for sarcoma treatment | Establish safe dose combinations | Phase 1 | Ongoing |

| Bortezomib in ovarian cancer | Determine maximum tolerated dose | Phase 1 | Completed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.